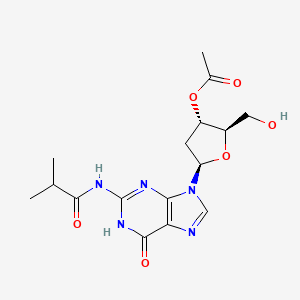![molecular formula C11H10F3N3O4 B1449707 trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate CAS No. 1803589-98-1](/img/structure/B1449707.png)
trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
Overview
Description
Trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (TFAM5MIPC) is a novel compound that has been recently developed for use in laboratory experiments. This compound has a wide range of applications in scientific research due to its unique properties.
Scientific Research Applications
Synthesis of Imidazo[1,5-a]pyrimidine Derivatives
This compound is utilized in the synthesis of imidazo[1,5-a]pyrimidine derivatives, which are of interest due to their structural resemblance to purine bases like adenine and guanine. These derivatives have potential applications as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors for rheumatoid arthritis treatment, and antibacterial agents .
Dimroth Rearrangement Studies
The acidic conditions promote the conversion of imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine, a process considered a new version of Dimroth rearrangement. This rearrangement involves the cleavage of a C–N bond and the formation of a C–C bond, providing insights into reaction mechanisms and synthetic pathways .
Medicinal Chemistry: GABA A Receptor Modulation
Imidazo[4,5-b]pyridine derivatives, including the compound , have been identified as GABA A receptor positive allosteric modulators. This discovery has opened up potential therapeutic applications for disorders related to the central nervous system .
Proton Pump Inhibitor Development
The structural framework of imidazo[4,5-b]pyridine is found in proton pump inhibitors, which are a class of drugs used to reduce stomach acid production. This application is crucial for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
Antimicrobial Agent Synthesis
Research has shown that heterocyclic molecules containing an imidazo pyridine pattern, such as the compound , are often used as precursors in the synthesis of various therapeutic agents with antimicrobial properties .
Cancer Therapeutics and Ebola Virus Disease Treatment
The imidazo[4,5-b]pyridine core is present in compounds like 3-deazaneplanocin A (DZNep), which acts as an S-adenosyl-L-homocysteine synthesis inhibitor and a histone methyltransferase EZH2 inhibitor. These properties suggest potential applications in treating various types of cancer and Ebola virus disease .
properties
IUPAC Name |
methyl 5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.C2HF3O2/c1-5-3-6(9(13)14-2)7-8(12-5)11-4-10-7;3-2(4,5)1(6)7/h3-4H,1-2H3,(H,10,11,12);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVHSCXOHMQISX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)N=CN2)C(=O)OC.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B1449624.png)

![[1,2,4]Triazolo[4,3-c]pyrimidin-5(1H)-one](/img/structure/B1449626.png)
![6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1449627.png)
![4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B1449628.png)





![2,4-Dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1449641.png)
![2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine methanesulfonate](/img/structure/B1449642.png)

![5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1449647.png)